N-Chloro-N,1,1-trifluoroethanamine

Description

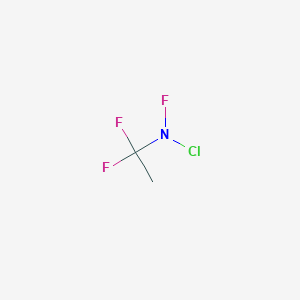

N-Chloro-N,1,1-trifluoroethanamine (molecular formula: C₂H₃ClF₃N) is a fluorinated alkylamine derivative characterized by a labile N–Cl bond and trifluoromethyl substitution on the ethanamine backbone. Key physical properties include a vaporization enthalpy (ΔHvap) of 30.8 kJ·mol⁻¹ measured over the temperature range of 220–294 K . This value suggests stronger intermolecular interactions compared to non-fluorinated or less halogenated analogs.

Properties

CAS No. |

16276-45-2 |

|---|---|

Molecular Formula |

C2H3ClF3N |

Molecular Weight |

133.5 g/mol |

IUPAC Name |

N-chloro-N,1,1-trifluoroethanamine |

InChI |

InChI=1S/C2H3ClF3N/c1-2(4,5)7(3)6/h1H3 |

InChI Key |

ITYSTFRAOPTVON-UHFFFAOYSA-N |

SMILES |

CC(N(F)Cl)(F)F |

Canonical SMILES |

CC(N(F)Cl)(F)F |

Synonyms |

N-Chloro-N,1,1-trifluoroethanamine |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

N-Chloro-N,1,1-trifluoroethanamine serves as a versatile reagent in organic synthesis. Its unique trifluoromethyl group enhances the reactivity of the compound, making it useful in various chemical transformations.

Reactions and Mechanisms

- Nucleophilic Substitution : The chlorine atom in this compound can undergo nucleophilic substitution reactions. For instance, when reacted with amines or alcohols, it can form substituted products that are valuable in pharmaceutical applications .

- Fluorination Reactions : The trifluoromethyl group can be introduced into organic molecules through electrophilic fluorination processes. This property is particularly useful in synthesizing fluorinated pharmaceuticals and agrochemicals .

Medicinal Chemistry

The fluorinated structure of this compound contributes to its potential as a pharmaceutical intermediate.

Case Studies

- Antiviral Agents : Research has demonstrated that derivatives of this compound exhibit antiviral properties against certain viral infections. These compounds are synthesized by modifying the amine group to enhance biological activity while maintaining low toxicity levels .

- Anticancer Compounds : Studies have indicated that trifluoromethylated compounds derived from this compound show promise as anticancer agents. The introduction of the trifluoromethyl group can significantly alter the pharmacokinetics and efficacy of the drug candidates .

Materials Science

In materials science, this compound is utilized in the development of advanced materials with specific properties.

Applications

- Polymer Synthesis : The compound can be used to synthesize fluorinated polymers that exhibit enhanced thermal stability and chemical resistance. These materials are valuable in industries such as electronics and aerospace .

- Coatings and Adhesives : Due to its chemical stability and resistance to solvents, this compound is explored as a component in coatings and adhesives that require durability under harsh conditions .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Organic Synthesis | Nucleophilic substitution | Formation of valuable organic compounds |

| Medicinal Chemistry | Antiviral and anticancer agents | Enhanced efficacy and reduced toxicity |

| Materials Science | Polymer synthesis | Improved thermal stability |

| Coatings and adhesives | Chemical resistance |

Comparison with Similar Compounds

N–Cl Bond Characteristics

The N–Cl bond in N-chloro compounds is critical for reactivity. N-Chloro-N′-(p-fluorophenyl)-benzamidine (NCLBA) exhibits an exceptionally long N–Cl bond (1.748 Å) due to reduced electron sharing, approaching homolytic dissociation under photostimulation . In contrast, N-chloro-2-chloroacetamide derivatives display shorter N–Cl bonds (1.65–1.68 Å) with higher thermal stability, as evidenced by 35Cl NQR spectroscopy . N-Chloro-N,1,1-trifluoroethanamine likely occupies an intermediate position, though direct structural data is absent. Fluorine's electron-withdrawing effects may weaken the N–Cl bond compared to non-fluorinated analogs like N-chloro-N,N-dimethylmethanamine (CAS 1585-74-6), which is prone to decomposition under mild conditions .

Table 1: N–Cl Bond Properties in Selected Compounds

Fluorinated Ethylamine Derivatives

Fluorination significantly alters physical properties. 1-Chloro-1,1-difluoroethane (C₂H₃ClF₂) has a lower ΔHvap of 22.7–24.2 kJ·mol⁻¹ compared to this compound (30.8 kJ·mol⁻¹), reflecting weaker van der Waals forces in the absence of an amine group . 1,1,2,2-Tetrafluoro-N,N-dimethylethanamine (CAS 1550-50-1) shares trifluoro substitution but lacks the N–Cl bond, resulting in higher thermal stability and distinct reactivity .

Table 2: Vaporization Enthalpies of Halogenated Compounds

| Compound | ΔHvap (kJ·mol⁻¹) | Temperature Range (K) | Reference |

|---|---|---|---|

| This compound | 30.8 | 220–294 | |

| 1-Chloro-1,1-difluoroethane | 22.7–24.2 | 225–390 | |

| Acetyl chloride (C₂H₃ClO) | 24.5 | 273–323 |

Stability and Reactivity Trends

The labile N–Cl bond in N-chloro compounds enables chlorine release under specific stimuli. NCLBA releases Cl⁻ upon UV exposure due to its elongated N–Cl bond , while this compound’s stability under storage conditions (220–294 K) suggests moderate reactivity . N-Ethyl-N-[3-(trifluoromethyl)benzyl]ethanamine hydrochloride (C₁₂H₁₇ClF₃N) demonstrates how trifluoromethyl groups enhance lipophilicity without destabilizing the amine core .

Structural Analogs with Aromatic Substitution

1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine (CAS 65686-86-4) incorporates a phenyl group, increasing molecular weight (267.72 g/mol) and altering solubility compared to the aliphatic this compound .

Q & A

Q. What are the key thermodynamic properties of N-Chloro-N,1,1-trifluoroethanamine, and how are they experimentally determined?

The enthalpy of vaporization (ΔHvap) for this compound is 30.8 kJ mol⁻¹ within the temperature range of 220–294 K, as measured by static vapor pressure methods (e.g., boiling point or gas saturation techniques). This value is critical for predicting phase behavior in reaction design. Experimental protocols involve calibrating temperature-controlled chambers and using gas chromatography or mass spectrometry to validate purity during measurements. Comparative studies with structurally similar compounds, such as 1-chloro-1,1-difluoroethane (ΔHvap = 24.2 kJ mol⁻¹), highlight the influence of fluorine substitution on intermolecular interactions .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

Handling requires full personal protective equipment (PPE) , including chemical-resistant gloves, goggles, and lab coats, due to potential skin/eye irritation and reactivity of the N-Cl bond. Waste must be segregated in sealed containers and treated by professional hazardous waste services to prevent environmental release. Ventilation systems should meet OSHA standards for fume hood airflow (≥100 ft/min). Contingency plans for accidental exposure include immediate rinsing with water and medical consultation .

Advanced Research Questions

Q. How can the labile N-Cl bond in this compound be accurately characterized experimentally?

The N-Cl bond’s lability necessitates low-temperature X-ray diffraction (XRD) coupled with periodic quantum simulations (e.g., PBE0/Peintinger basis set) to map charge density distributions. At 17.5 K , radiation damage is minimized, preserving crystallinity for high-resolution data collection. Electrostatic potential maps reveal bond polarization, while Hirshfeld surface analysis identifies intermolecular interactions (e.g., CH⋯F contacts at 2.6–2.8 Å). Monitoring crystal integrity via reflection checks ensures data reliability despite potential X-ray-induced bond cleavage .

Q. What methodological considerations are critical when synthesizing N-chloroamine derivatives to ensure stability and purity?

Continuous flow reactors offer superior control over exothermic chlorination reactions compared to batch methods. Key parameters include:

- Residence time optimization (e.g., 2–5 min) to prevent over-chlorination.

- Liquid-liquid separators with pressure regulation to isolate reactive intermediates.

- In-line spectroscopy (e.g., FTIR or UV-Vis) for real-time monitoring of N-Cl bond formation. This approach avoids hazardous isolation steps and enhances reproducibility for gram-scale synthesis .

Q. How do computational models aid in understanding the electronic structure and reactivity of the N-Cl bond?

Density Functional Theory (DFT) at the PBE0/6-311G(p,d) level with Grimme D3 dispersion correction predicts bond dissociation energies (BDEs) and charge distribution. For example, the N-Cl bond in N-halamines exhibits BDEs of ~200–220 kJ mol⁻¹ , correlating with experimental 35Cl NQR frequencies (52–53 MHz). Topological analysis (AIM theory) at bond critical points quantifies electron density (ρ ≈ 0.15 eÅ⁻³), indicating moderate covalent character. Comparative studies with halogenated analogs validate model accuracy .

Data Contradictions and Resolution

- Thermodynamic Data Variation : ΔHvap values for related compounds (e.g., 1-chloro-1,1-difluoroethane) differ by 1.5 kJ mol⁻¹ across temperature ranges (225–285 K vs. 248–390 K). This discrepancy arises from experimental setups (static vs. dynamic methods) and purity thresholds. Calibration against reference compounds (e.g., acetyl chloride) is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.